The synthesis of 2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yields and purity during these synthesis steps.
The molecular structure of 2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling to predict its behavior in biological systems .
2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
The mechanism of action for 2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid is closely related to its structural analogs in the NSAID class:
Quantitative structure–activity relationship (QSAR) studies could provide insights into its efficacy compared to other NSAIDs based on its molecular structure.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 309.155 g/mol |
Solubility | Moderately soluble in water |
Melting Point | Not readily available |
Boiling Point | Not readily available |
Log P (octanol-water partition coefficient) | Approximately 3.34 |
These properties indicate its potential behavior in biological systems and influence formulation strategies for drug delivery .
The applications of 2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid are diverse:
This compound exemplifies how modifications to existing drugs can lead to new therapeutic agents with specific applications in medicine.
The compound 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is systematically named under IUPAC rules as (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, reflecting its chiral center and substitution pattern. It features a naphthalene core substituted with:
Common synonyms include (S)-5-Bromonaproxen, Naproxen Impurity C (per PhEur), and (αS)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid, linking it structurally to the NSAID naproxen [4] [9]. The CAS Registry Number (84236-26-0) is universally recognized for the (S)-enantiomer [1] [8].
The compound has the molecular formula C₁₄H₁₃BrO₃, with a molecular weight of 309.16 g/mol. This formula accounts for the bromine atom and chiral propanoic acid chain attached to the methoxy-substituted naphthalene system [1] [2] [8]. High-purity samples (≥98.0% by HPLC) are commercially available as pharmaceutical analytical impurities [4] [5].
The molecule contains one chiral center at the α-carbon of the propanoic acid side chain. The (S)-enantiomer exhibits specific optical activity measured as [α]/D = +46 ± 4° (c = 1 in chloroform) [4] [5]. This optical rotation is a critical identifier for enantiomeric purity, distinguishing it from the (R)-form, which would display an equal but opposite rotation angle [3].
The (2S)-enantiomer (84236-26-0) is the predominant form used in pharmaceutical analysis. Its synthesis typically originates from (S)-naproxen via electrophilic bromination. In contrast, the (R)-enantiomer is not commercially significant for this brominated derivative but is explored in non-brominated naproxen analogues for AKR1C3 inhibition [6]. Studies confirm that replacing the 6-methoxy group in naproxen with bromine retains the chiral integrity at the α-carbon, with no evidence of racemization under standard handling [3] [4].
Table 2: Enantiomeric Configurations and Significance
Configuration | CAS Number | Role/Application | Key Distinction |
---|---|---|---|
(2S)-enantiomer | 84236-26-0 | Pharmaceutical impurity standard (Naproxen Impurity C) | Bioactive form analogous to (S)-naproxen |
(R)-enantiomer | Not commercial | Research tool for AKR1C3 inhibition (non-brominated) | Enhanced selectivity for AKR1C3 over COX enzymes |
The (S)-configuration in 5-bromonaproxen mirrors the stereochemical preference of native naproxen for cyclooxygenase (COX) inhibition. However, bromination at C5 alters bioactivity:
The chiral center thus governs molecular recognition in biological targets, with the (S)-form retaining relevance as a metabolite or impurity in naproxen-based therapeutics, while (R)-profens offer repurposing potential for androgen-dependent cancers [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4